Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate
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Overview
Description
Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate is a complex organic compound that features a variety of functional groups, including bromine, chlorine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for creating more complex molecules in organic synthesis.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a similar bromine-substituted benzoate structure.
2,4-Disubstituted Thiazoles: Compounds with similar biological activities and structural features.
Uniqueness
Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both piperazine and cyclohexenyl groups distinguishes it from simpler analogs and contributes to its versatility in various applications .
Properties
Molecular Formula |
C27H32BrClN2O2 |
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Molecular Weight |
531.9 g/mol |
IUPAC Name |
methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate |
InChI |
InChI=1S/C27H32BrClN2O2/c1-27(2)11-10-20(24(17-27)19-4-6-21(29)7-5-19)18-30-12-14-31(15-13-30)22-8-9-23(25(28)16-22)26(32)33-3/h4-9,16H,10-15,17-18H2,1-3H3 |
InChI Key |
SVHOIUHQTHVYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)OC)Br)C |
Origin of Product |
United States |
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